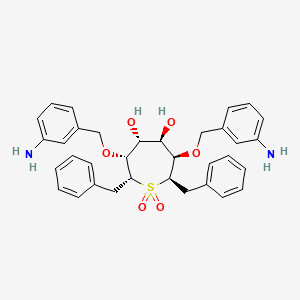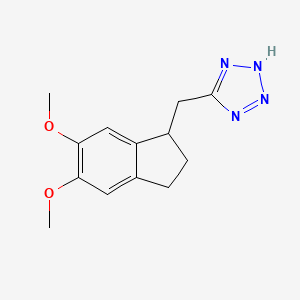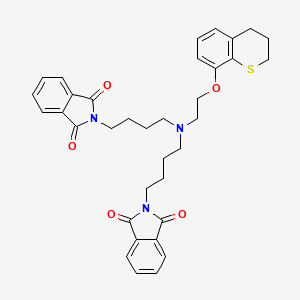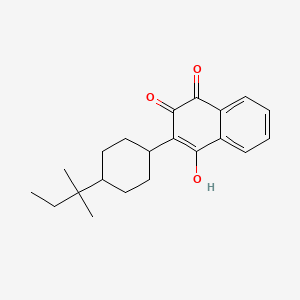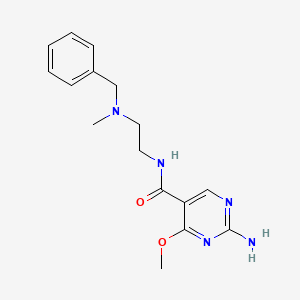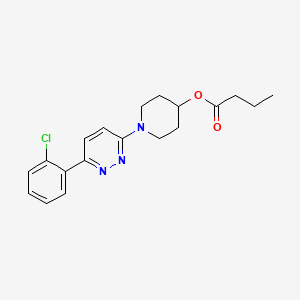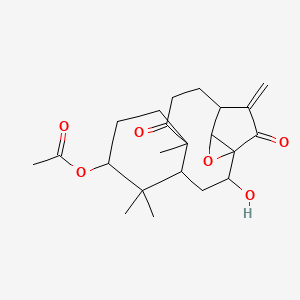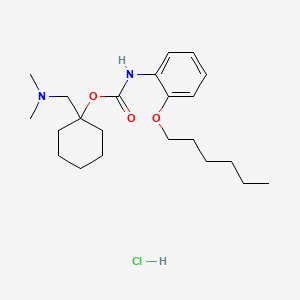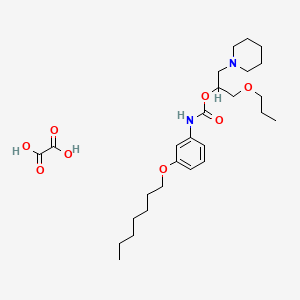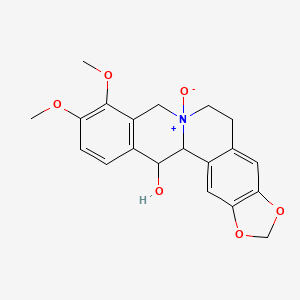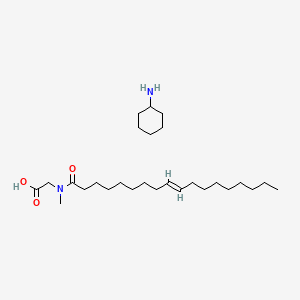
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt is a chemical compound known for its unique structure and properties. It is a derivative of glycine, modified with a long-chain fatty acid and a cyclohexylamine group. This compound is used in various industrial and research applications due to its surfactant properties and ability to form stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt typically involves the acylation of glycine with 9-octadecenoyl chloride under basic conditions. The reaction proceeds as follows:
- Glycine is reacted with 9-octadecenoyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide.
- The resulting N-Methyl-N-(1-oxo-9-octadecenyl)glycine is then neutralized with cyclohexylamine to form the cyclohexylamine salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale acylation of glycine with 9-octadecenoyl chloride.
- Neutralization with cyclohexylamine.
- Purification steps such as crystallization or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt undergoes various chemical reactions, including:
Acylation: The compound can be further acylated to introduce additional functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield glycine and 9-octadecenoyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fatty acid chain.
Common Reagents and Conditions
Acylation: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Acylation: Modified glycine derivatives with additional acyl groups.
Hydrolysis: Glycine and 9-octadecenoyl derivatives.
Oxidation and Reduction: Altered fatty acid chains with different oxidation states.
Scientific Research Applications
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt has various applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt involves its ability to interact with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes and pathways, making it useful in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine sodium salt
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine calcium salt
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine ethanolamine salt
Uniqueness
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt is unique due to its specific combination of a long-chain fatty acid and a cyclohexylamine group. This structure provides distinct surfactant properties and the ability to form stable complexes, making it valuable in various applications.
Properties
CAS No. |
72906-41-3 |
|---|---|
Molecular Formula |
C27H52N2O3 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
cyclohexanamine;2-[methyl-[(E)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39NO3.C6H13N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;7-6-4-2-1-3-5-6/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);6H,1-5,7H2/b11-10+; |
InChI Key |
HLWVIAJDQFRVMK-ASTDGNLGSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N(C)CC(=O)O.C1CCC(CC1)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O.C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


